molecular formula C15H23N B2409947 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine CAS No. 757173-05-0

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Cat. No. B2409947
CAS RN: 757173-05-0
M. Wt: 217.356
InChI Key: DYNAEHFTVFNQEX-UHFFFAOYSA-N
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Description

“4-{[4-(Propan-2-yl)phenyl]methyl}piperidine” is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also an orally available, potent and selective histamine H1 receptor antagonist that exhibits long drug-target residence time at H1 receptor .


Synthesis Analysis

The synthesis of this compound involves a multi-step pathway . The compound was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a benzene ring bound to a piperidine ring . It also contains a propan-2-yl group attached to the benzene ring .

Scientific Research Applications

Piperidine Derivatives in Pharmacology

Piperidine derivatives, such as 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine, are extensively studied for their pharmacological properties. Vardanyan (2018) discusses the synthesis and pharmacological attributes of various piperidine derivatives, including their applications in medicinal chemistry (Vardanyan, 2018).

Role in Glycine Transporter Inhibition

Yamamoto et al. (2016) identify a compound structurally similar to this compound as a potent inhibitor of the glycine transporter 1 (GlyT1). This research highlights the potential use of such compounds in modulating neurotransmitter levels in the brain (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Properties

Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives showing significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in cancer research and therapy (Kambappa et al., 2017).

Neuroprotective Properties

Chenard et al. (1995) identified a compound with a piperidine structure as a potent NMDA antagonist with potential neuroprotective properties. This illustrates the importance of piperidine derivatives in neurological research (Chenard et al., 1995).

Anticancer Potential

Vinaya et al. (2011) explored piperidine derivatives for their antiproliferative activity against leukemia cells, highlighting the therapeutic potential of these compounds in cancer treatment (Vinaya et al., 2011).

Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) investigated the antibacterial properties of piperidine-containing compounds, demonstrating their potential use in treating bacterial infections (Merugu et al., 2010).

properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNAEHFTVFNQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757173-05-0
Record name 4-{[4-(propan-2-yl)phenyl]methyl}piperidine
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